2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
Description
The compound 2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a pyrazolo[3,4-d]pyrimidine derivative featuring:
- A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 4-chloro-2-methylphenyl group.
- A piperazine ring at position 6 of the pyrazolo-pyrimidine scaffold.
- A 2-hydroxyethyl group attached to the piperazine nitrogen.
Properties
Molecular Formula |
C19H24ClN7O |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[4-[4-(4-chloro-2-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H24ClN7O/c1-13-11-14(20)3-4-16(13)22-17-15-12-21-25(2)18(15)24-19(23-17)27-7-5-26(6-8-27)9-10-28/h3-4,11-12,28H,5-10H2,1-2H3,(H,22,23,24) |
InChI Key |
QUBACAFWBVYYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 4-chloro-2-methylphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.
Introduction of the piperazine moiety: This is often done through a substitution reaction where the piperazine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.
Final functionalization: The ethan-1-ol group is added in the last step, usually through a nucleophilic substitution reaction.
Chemical Reactions Analysis
2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Coupling Reactions: Suzuki-Miyaura coupling can be used to attach different aromatic groups to the core structure.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is being studied as a potential kinase inhibitor, which could make it useful in cancer treatment.
Biological Research: Its ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes.
Chemical Biology: It can be used to probe the function of various biological pathways by inhibiting specific targets.
Industrial Applications: Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves the inhibition of kinase enzymes. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Table 1: Pyrazolo[3,4-d]pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations :
- The ethanol-piperazine group in the target compound enhances solubility compared to unmodified pyrazolo-pyrimidines .
Piperazine-Ethanol Derivatives
Table 2: Piperazine-Ethanol-Containing Compounds
Key Observations :
- The pyrazolo-pyrimidine core in the target compound distinguishes it from simpler piperazine-ethanol derivatives like JWB1-84-1, which lack fused heterocyclic systems .
Comparison with Analogues :
- describes a similar synthesis using benzylpiperazine instead of ethanol-substituted piperazine .
- outlines ethanol-linked triazine derivatives, emphasizing solvent-dependent recrystallization steps .
Pharmacological Potential
- Kinase Inhibition: Pyrazolo-pyrimidines are established kinase inhibitors (e.g., c-Met, VEGFR2). The ethanol-piperazine group may improve blood-brain barrier penetration for CNS targets .
Physicochemical Properties
- Solubility: The hydroxyethyl group enhances aqueous solubility compared to non-polar analogues (e.g., ’s benzylpiperazine derivative) .
- Metabolic Stability : The 4-chloro-2-methylphenyl group may reduce oxidative metabolism relative to unsubstituted aryl amines .
Biological Activity
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.91 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.
Structural Components
- Piperazine Ring : Known for its versatility in drug design.
- Pyrazolo[3,4-d]pyrimidine Core : Often linked to kinase inhibition.
- Chloro and Methyl Substituents : These groups may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Neuroprotective Effects
Preliminary research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders. It appears to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures.
Case Studies
-
Case Study on Breast Cancer :
A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability (p < 0.05). The study concluded that the compound could serve as a lead for developing new breast cancer therapies. -
Inflammation Model :
In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells. -
Neuroprotection in Alzheimer's Disease :
A recent investigation into its effects on Alzheimer's models demonstrated that the compound could enhance cognitive function and reduce amyloid-beta plaque formation.
Q & A
Q. How can researchers differentiate between allosteric vs. orthosteric binding mechanisms?
- Methodological Answer : Conduct kinetic assays (e.g., pre-steady-state kinetics) to measure binding rates. Orthosteric inhibitors typically show competitive inhibition patterns in Lineweaver-Burk plots, while allosteric modulators exhibit non-competitive or uncompetitive behavior. For example, allosteric binding was confirmed for a pyrazolo[3,4-d]pyrimidine analog using displacement assays with a fluorescent probe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
